5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl chloride

Vue d'ensemble

Description

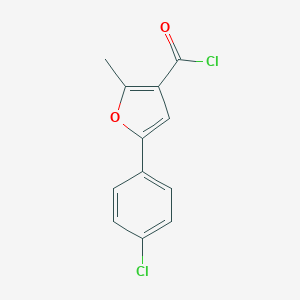

5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl chloride is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 4-chlorophenyl group and a carbonyl chloride group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl chloride typically involves the following steps:

Starting Material: The synthesis begins with 4-chlorobenzaldehyde and 2-methylfuran.

Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a Friedel-Crafts acylation reaction with 2-methylfuran in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 5-(4-chlorophenyl)-2-methylfuran.

Chlorination: The intermediate 5-(4-chlorophenyl)-2-methylfuran is then treated with thionyl chloride (SOCl2) to introduce the carbonyl chloride group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation: Oxidation of the furan ring can be achieved using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the carbonyl chloride group under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction.

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium is used for oxidation reactions.

Major Products Formed

Nucleophilic Substitution: Formation of amides, esters, and thioesters.

Reduction: Formation of 5-(4-chlorophenyl)-2-methylfuran-3-ol.

Oxidation: Formation of 5-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid.

Applications De Recherche Scientifique

Antiviral Activity

Research indicates that derivatives of 5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl chloride exhibit antiviral properties. A study demonstrated that certain synthesized derivatives showed significant activity against viral strains, suggesting potential as antiviral agents in pharmaceutical development .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various bacterial strains. In vitro studies revealed that it possesses notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. This suggests its potential use in developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro assays have shown that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages. This property indicates a possible therapeutic role in treating inflammatory diseases.

Anticancer Activity

Research has explored the anticancer properties of this compound. It has demonstrated cytotoxic effects on various cancer cell lines, with IC50 values ranging from 20 to 100 µM. The compound induces apoptosis in cancer cells through caspase activation pathways, highlighting its potential as an anticancer agent.

Materials Science

Due to its unique chemical structure, this compound can be utilized as a building block in the synthesis of advanced materials. Its properties may be exploited in creating polymers or other materials with specific functionalities.

Agrochemicals

The compound's biological activity suggests potential applications in agrochemicals, particularly as a pesticide or herbicide. Its efficacy against microbial pathogens could be harnessed for agricultural purposes, providing an environmentally friendly alternative to traditional chemical treatments.

Case Studies

| Study | Findings | Application |

|---|---|---|

| Study on Antiviral Activity | Demonstrated significant activity against viral strains | Potential antiviral agent development |

| Antimicrobial Efficacy Evaluation | Effective against Gram-positive bacteria (MIC: 10 - 50 µg/mL) | Development of new antimicrobial agents |

| Anti-inflammatory Mechanism Study | Reduced pro-inflammatory cytokines | Therapeutic role in inflammatory diseases |

| Anticancer Activity Research | Induced apoptosis in cancer cells (IC50: 20 - 100 µM) | Potential anticancer drug development |

Mécanisme D'action

The mechanism of action of 5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(4-Chlorophenyl)-2-methylfuran-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.

5-(4-Chlorophenyl)-2-methylfuran-3-ol: Similar structure but with a hydroxyl group instead of a carbonyl chloride group.

5-(4-Chlorophenyl)-2-methylfuran-3-thioester: Similar structure but with a thioester group instead of a carbonyl chloride group.

Uniqueness

5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which makes it a versatile intermediate in organic synthesis. Its reactivity allows for the formation of a wide range of derivatives, making it valuable in the development of new compounds with diverse applications.

Activité Biologique

5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl chloride, also known as 5-(4-chlorophenyl)-2-methyl-3-furoyl chloride, is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- IUPAC Name : 5-(4-chlorophenyl)-2-methyl-3-furoyl chloride

- Molecular Formula : C₁₂H₈ClO₂

- CAS Number : 175276-63-8

- Molecular Weight : 240.64 g/mol

The structure of this compound features a furan ring substituted with a chlorophenyl group and a carbonyl chloride functional group, which contributes to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the furan ring and subsequent chlorination. The synthetic route often employs starting materials such as 4-chlorobenzoic acid and various reagents to facilitate the formation of the desired carbonyl chloride.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, derivatives of similar structures have shown potent activity against various cancer cell lines, including breast and colon cancer cells .

- Antiviral Properties : The compound has been investigated for its potential antiviral effects. Similar compounds in the furan family have demonstrated efficacy against viral infections, suggesting that this compound may also possess this activity .

- Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes or receptors that are crucial for cell survival and proliferation. For example, compounds with similar structures have been shown to interact with Bcl-2 family proteins, which play a significant role in regulating apoptosis in cancer cells .

Case Studies

Several studies have documented the biological effects of compounds related to this compound:

- Study on Anticancer Activity : A study published in MDPI reported that derivatives of chlorophenyl furan compounds exhibited significant cytotoxicity against human cancer cell lines. The study emphasized the importance of structural modifications to enhance biological activity .

- Antiviral Research : Another investigation highlighted the antiviral potential of similar furan derivatives, suggesting that modifications to the furan ring could improve efficacy against viral pathogens.

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

5-(4-chlorophenyl)-2-methylfuran-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O2/c1-7-10(12(14)15)6-11(16-7)8-2-4-9(13)5-3-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBPNWVXORPKKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384012 | |

| Record name | 5-(4-chlorophenyl)-2-methylfuran-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-63-8 | |

| Record name | 5-(4-chlorophenyl)-2-methylfuran-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.